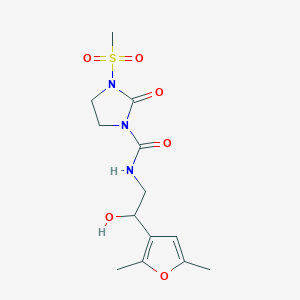

![molecular formula C19H19NO4 B2540955 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-68-2](/img/structure/B2540955.png)

1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione, commonly known as MMPI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MMPI is a derivative of indole-2,3-dione, which is a key intermediate in the synthesis of several biologically active compounds.

Scientific Research Applications

- Anticancer Potential : Researchers explore its potential as an anticancer agent due to its structural resemblance to indole-based compounds with known antitumor activity .

- Anti-Inflammatory Properties : The compound’s isoindole core may exhibit anti-inflammatory effects, making it a candidate for drug development .

- Neuroprotective Effects : Investigations focus on its ability to protect neurons from oxidative stress and neurodegenerative conditions .

- Alzheimer’s Disease Research : The compound’s unique structure could contribute to novel therapies for Alzheimer’s disease .

- Organic Semiconductors : Researchers study its electronic properties for potential use in organic field-effect transistors (OFETs) and other organic electronic devices .

- Photovoltaics : Its π-conjugated system may find applications in organic solar cells .

- Enzyme Inhibitors : The compound’s interactions with enzymes are of interest for designing enzyme inhibitors in drug discovery .

- Herbicide Development : Investigations explore its herbicidal properties, aiming to develop environmentally friendly herbicides .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Agricultural Chemistry

Analytical Chemistry and Detection Methods

Mechanism of Action

Target of Action

The primary target of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione is the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a transcription factor belonging to the nuclear receptor superfamily and is predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound’s interaction with PPAR-α affects the biochemical pathways involved in lipid metabolism. By regulating the expression of target genes, it influences the production of proteins involved in carbohydrate and lipid metabolism . This leads to changes in plasma lipid profiles, including a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The recommended dosage is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .

Result of Action

The molecular and cellular effects of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione’s action include the regulation of gene expression related to lipid metabolism. This leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes in lipid profiles can contribute to the treatment of conditions such as hyperlipidaemia .

properties

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-13-8-9-15-14(12-13)18(21)19(22)20(15)10-5-11-24-17-7-4-3-6-16(17)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPCJHIUOHXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)

![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)

![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)